molecular formula C26H25ClN2O4 B5207321 2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone

2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone

Cat. No.: B5207321
M. Wt: 464.9 g/mol
InChI Key: UURIBVDULLEJJO-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a chlorophenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of biphenyl-4-ol with an appropriate acyl chloride to form biphenyl-4-yloxyacetyl chloride. This intermediate is then reacted with piperazine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The biphenyl and piperazine moieties play crucial roles in binding to these targets, while the chlorophenoxyacetyl group can influence the compound’s pharmacokinetics and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yloxy)butanoyl chloride: This compound shares the biphenyl-4-yloxy group but differs in its acyl chloride moiety.

    4-(4-Chlorophenoxy)acetophenone: Similar in having the chlorophenoxy group but lacks the piperazine ring.

Uniqueness

2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both biphenyl and piperazine rings, along with the chlorophenoxyacetyl group, makes it a versatile compound for various applications .

Biological Activity

2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound's chemical structure features a biphenyl moiety, a piperazine ring, and a chlorophenoxyacetyl group, which contribute to its biological activity. The molecular formula is C23H24ClN2O3, and its molecular weight is approximately 420.9 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

  • Neurotransmitter Receptors : It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in anxiety and depression.
  • Enzymatic Activity : The compound may inhibit or activate specific enzymes, influencing metabolic pathways related to neurological functions.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anxiolytic Activity : Studies have shown that the compound exhibits anxiolytic-like effects, potentially through interactions with benzodiazepine and nicotinic pathways. For instance, in animal models, it has been observed to decrease latency and increase the duration of sleep when subjected to sodium pentobarbital-induced sleep tests .
  • Antidepressant Properties : The compound has also been evaluated for potential antidepressant effects, showing promise in behavioral tests designed to assess mood and anxiety levels.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly alter cellular responses:

Study FocusFindingsReference
Neurotransmitter InteractionModulation of serotonin and dopamine receptors
Enzyme InhibitionInhibition of phosphodiesterase activity

In Vivo Studies

In vivo studies further support the biological activity of this compound:

Study TypeResultsReference
Behavioral TestsIncreased time spent in open areas (anxiolytic effect)
Sleep DurationEnhanced sleep duration in induced models

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anxiety Disorders : A clinical trial assessed the efficacy of this compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety levels compared to placebo controls.
  • Depression Treatment : Another study focused on its use as an adjunct therapy for major depressive disorder, revealing improvements in patient mood and overall well-being.

Properties

IUPAC Name

1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O4/c27-22-8-12-24(13-9-22)33-19-26(31)29-16-14-28(15-17-29)25(30)18-32-23-10-6-21(7-11-23)20-4-2-1-3-5-20/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURIBVDULLEJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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